molecular formula C12H19ClN2O B6217494 3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamide hydrochloride CAS No. 2742653-08-1

3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamide hydrochloride

Cat. No. B6217494
CAS RN: 2742653-08-1
M. Wt: 242.7
InChI Key:
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Description

3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamide hydrochloride, commonly referred to as AMPAH, is an organic compound used in scientific research and laboratory experiments. It is a chiral amine, meaning it contains two different forms, or enantiomers, of the same molecule. AMPAH has a number of applications in scientific research and is used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of AMPAH is not yet fully understood. It is believed that the hydrochloride salt of AMPAH acts as an acid catalyst in the reaction of N-methyl-2-[(4-methylphenyl)methyl]propanamide with hydrochloric acid. This reaction produces the hydrochloride salt of AMPAH, which is then purified and recrystallized.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPAH have not been extensively studied. However, it is believed that AMPAH may have a number of effects on the body, including the inhibition of enzymes, the activation of receptors, and the modulation of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using AMPAH in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to catalyze a variety of reactions. However, there are also some limitations to using AMPAH in laboratory experiments. These include the fact that it is a chiral amine, which means that it contains two different forms, or enantiomers, of the same molecule, and that it is not soluble in water.

Future Directions

There are a number of potential future directions for research into AMPAH. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research into the synthesis and purification of AMPAH, as well as its use in the development of chiral catalysts and in the study of chiral recognition, is also needed. Finally, further research into the potential use of AMPAH in the synthesis of heterocycles, such as pyridines and quinolines, would also be beneficial.

Synthesis Methods

AMPAH can be synthesized using a variety of methods, including the reaction of N-methyl-2-[(4-methylphenyl)methyl]propanamide with hydrochloric acid. This reaction produces the hydrochloride salt of AMPAH, which is then purified and recrystallized. Other methods of synthesis include the reaction of N-methyl-2-[(4-methylphenyl)methyl]propanamide with hydrobromic acid and the reaction of N-methyl-2-[(4-methylphenyl)methyl]propanamide with ethyl bromide.

Scientific Research Applications

AMPAH has a number of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used in the development of chiral catalysts and in the study of chiral recognition. In addition, AMPAH is used in the synthesis of a variety of heterocycles, such as pyridines and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamide hydrochloride involves the reaction of N-methyl-2-[(4-methylphenyl)methyl]propanamide with ammonia gas in the presence of a reducing agent to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "N-methyl-2-[(4-methylphenyl)methyl]propanamide", "Ammonia gas", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methyl-2-[(4-methylphenyl)methyl]propanamide is dissolved in a suitable solvent.", "Step 2: Ammonia gas is bubbled through the solution in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 4: The resulting product is isolated by filtration and washed with a suitable solvent.", "Step 5: The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Step 6: The hydrochloride salt is isolated by filtration and washed with a suitable solvent." ] }

CAS RN

2742653-08-1

Molecular Formula

C12H19ClN2O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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